COH-SR4

説明

Structure

3D Structure

特性

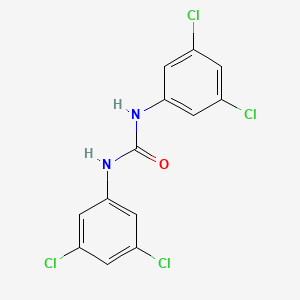

IUPAC Name |

1,3-bis(3,5-dichlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl4N2O/c14-7-1-8(15)4-11(3-7)18-13(20)19-12-5-9(16)2-10(17)6-12/h1-6H,(H2,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKVJIWVUYNTBEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)NC(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of COH-SR4 in Adipocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

COH-SR4 is a novel small molecule that has demonstrated potent anti-adipogenic properties in preclinical studies. This technical guide delineates the core mechanism of action of this compound in adipocytes, focusing on its role as an indirect activator of AMP-activated protein kinase (AMPK). Activation of AMPK by this compound initiates a signaling cascade that culminates in the inhibition of adipocyte differentiation and lipid accumulation. This is achieved through the modulation of key regulatory pathways, including the suppression of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling and the downregulation of critical adipogenic transcription factors. This document provides a comprehensive overview of the signaling pathways, detailed experimental protocols for key assays, and a summary of the quantitative data available to date.

Introduction

Obesity and associated metabolic disorders represent a growing global health crisis. A key strategy in combating obesity is the inhibition of adipogenesis, the process of preadipocyte differentiation into mature, lipid-laden adipocytes. This compound has emerged as a promising therapeutic candidate due to its ability to potently inhibit this process. This guide provides a detailed examination of the molecular mechanisms underpinning the anti-adipogenic effects of this compound in adipocytes.

Core Mechanism of Action: Indirect AMPK Activation

The primary mechanism of action of this compound in adipocytes is the indirect activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3] this compound treatment leads to an increase in the cellular AMP:ATP ratio, which allosterically activates AMPK.[4]

Inhibition of Adipocyte Differentiation

Activated AMPK orchestrates the anti-adipogenic effects of this compound through multiple downstream pathways:

-

Cell Cycle Arrest: this compound induces cell cycle arrest at the G1/S phase transition in preadipocytes.[1][2] This inhibition of mitotic clonal expansion (MCE), a critical early step in adipogenesis, prevents the necessary proliferation of preadipocytes before they differentiate.

-

Downregulation of Adipogenic Transcription Factors: this compound treatment leads to a dose-dependent decrease in the protein expression of key master regulators of adipogenesis, including:

-

Reduction of Lipogenic Enzyme Expression: Consequently, the expression of downstream lipogenic enzymes responsible for fatty acid and triglyceride synthesis is also suppressed, including:

Modulation of the mTORC1 Signaling Pathway

A crucial downstream effector of AMPK is the mammalian target of rapamycin complex 1 (mTORC1), a key promoter of cell growth and proliferation. This compound-activated AMPK inhibits mTORC1 signaling through the phosphorylation of two key proteins:

-

Raptor (Regulatory-associated protein of mTOR): Phosphorylation of Raptor by AMPK inhibits mTORC1 activity.[1][2]

-

Tuberous Sclerosis Complex 2 (TSC2): AMPK-mediated phosphorylation of TSC2 enhances its GAP activity towards the small GTPase Rheb, a critical activator of mTORC1, leading to mTORC1 inhibition.[1][2]

The inhibition of mTORC1 by the this compound-AMPK axis is further evidenced by the decreased phosphorylation of its downstream targets:

-

p70 S6 Kinase (S6K): A key regulator of protein synthesis and cell growth.[1][2]

-

4E-Binding Protein 1 (4E-BP1): An inhibitor of translation initiation.[1][2]

The anti-adipogenic effects of this compound are dependent on AMPK, as siRNA-mediated knockdown of AMPKα1/α2 subunits reverses the inhibition of adipogenesis and lipid accumulation.[1][2]

Quantitative Data Summary

While much of the existing data is qualitative or semi-quantitative (e.g., Western blot images), the following table summarizes the key quantitative findings for the effects of this compound in 3T3-L1 adipocytes.

| Parameter | Method | Concentration of this compound | Result | Reference |

| Lipid Accumulation | Oil Red O Staining / AdipoRed Assay | 1-5 µM | Dose-dependent inhibition | [1][4] |

| ~1.5 µM | IC50 for inhibition of lipid accumulation | [4] | ||

| Cell Cycle Distribution | Propidium (B1200493) Iodide Staining & Flow Cytometry | 1-5 µM | Dose-dependent increase in G1 phase population | [1] |

| Protein Expression | Western Blot | 1-5 µM | Dose-dependent decrease in PPARγ, C/EBPα, SREBP1, FAS, aP2, ACL, ACC | [1][4] |

| Protein Phosphorylation | Western Blot | 1-5 µM | Dose-dependent increase in p-AMPK, p-ACC, p-Raptor, p-TSC2 | [1] |

| 1-5 µM | Dose-dependent decrease in p-S6K, p-4E-BP1 | [1] |

Note: Detailed quantitative dose-response data for protein expression and phosphorylation are not publicly available in tabular format. The "dose-dependent" description is based on the qualitative data presented in the cited literature.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in Adipocytes

Caption: this compound signaling cascade in adipocytes.

Experimental Workflow for Assessing this compound's Anti-Adipogenic Effects

Caption: Workflow for evaluating this compound's effects.

Detailed Experimental Protocols

3T3-L1 Adipocyte Differentiation

-

Cell Seeding: Plate 3T3-L1 preadipocytes in DMEM with 10% calf serum and allow them to reach confluence.

-

Post-Confluency: Maintain the confluent cells for an additional 48 hours.

-

Differentiation Induction (Day 0): Change the medium to DMEM with 10% fetal bovine serum (FBS) supplemented with a differentiation cocktail (MDI):

-

0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX)

-

1 µM dexamethasone

-

10 µg/mL insulin (B600854)

-

-

Insulin Treatment (Day 2): Replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.

-

Maintenance (Day 4 onwards): Culture the cells in DMEM with 10% FBS, changing the medium every 2 days. Full differentiation is typically observed by day 7-8.

-

This compound Treatment: this compound (or vehicle control) is added at the desired concentrations with each medium change.

Oil Red O Staining for Lipid Accumulation

-

Fixation: Wash differentiated adipocytes with PBS and fix with 10% formalin for at least 1 hour.

-

Staining: Wash the fixed cells with water and then with 60% isopropanol (B130326). Stain with a freshly prepared Oil Red O working solution for 10-20 minutes.

-

Washing: Wash extensively with water to remove unbound dye.

-

Quantification: Elute the stain from the cells using 100% isopropanol and measure the absorbance at 510 nm.

Western Blot Analysis

-

Cell Lysis: Lyse the treated adipocytes in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, AMPK, p-S6K, S6K, PPARγ, C/EBPα, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

-

Cell Harvest: Harvest the treated cells by trypsinization.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and store at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

siRNA-Mediated Knockdown of AMPK

-

Transfection: Transfect 3T3-L1 preadipocytes with siRNA targeting the α1 and α2 subunits of AMPK or a non-targeting control siRNA using a suitable transfection reagent.

-

Differentiation and Treatment: 24-48 hours post-transfection, induce adipocyte differentiation and treat with this compound as described above.

-

Analysis: Assess the effects of AMPK knockdown on the anti-adipogenic actions of this compound using Oil Red O staining and Western blotting.

Hypothesized Mechanism: Regulation of Glucose Uptake

While direct experimental evidence for the effect of this compound on glucose transport in adipocytes is currently lacking, its mechanism of action through AMPK activation strongly suggests a role in regulating glucose uptake.

Expected Effect on GLUT4 Translocation

AMPK activation has been shown to promote the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane in adipocytes, thereby increasing glucose uptake. This process is a key mechanism for maintaining glucose homeostasis. It is therefore hypothesized that this compound, as an AMPK activator, will enhance glucose uptake in adipocytes by stimulating GLUT4 translocation.

Proposed Signaling Pathway

The AMPK-mediated GLUT4 translocation is thought to occur through a pathway that is distinct from the canonical insulin signaling pathway.

Caption: Hypothesized effect of this compound on glucose uptake.

Note: This proposed mechanism requires direct experimental validation.

Conclusion

This compound exerts its anti-adipogenic effects in adipocytes primarily through the indirect activation of AMPK. This leads to the inhibition of adipocyte differentiation via cell cycle arrest and downregulation of adipogenic and lipogenic gene expression, mediated in part by the suppression of mTORC1 signaling. While the effects on lipid metabolism are well-characterized, further investigation is warranted to elucidate the direct impact of this compound on glucose transport and GLUT4 translocation in adipocytes. The detailed mechanisms and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in the context of obesity and metabolic diseases.

References

COH-SR4 and the AMPK Activation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

COH-SR4 is a novel small molecule that has demonstrated significant potential in preclinical studies for its anti-cancer and anti-obesity properties.[1][2] The primary mechanism of action for this compound is the indirect activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][4] This technical guide provides an in-depth overview of the this compound-mediated AMPK activation pathway, including its mechanism of action, downstream signaling effects, and relevant experimental data and protocols for researchers in drug development.

Introduction to this compound

This compound is a small molecule compound identified for its potent anti-proliferative activities in various cancer cell lines and its ability to inhibit adipocyte differentiation.[3][4] Its therapeutic potential stems from its ability to modulate cellular metabolism, primarily through the activation of the AMPK signaling pathway.

The AMPK Signaling Pathway

AMPK is a crucial sensor of cellular energy status, activated during periods of metabolic stress when the intracellular AMP:ATP ratio rises.[3] Once activated, AMPK orchestrates a metabolic switch from anabolic processes that consume ATP to catabolic processes that generate ATP, thereby restoring cellular energy balance. Key downstream effects of AMPK activation include the inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway, which is critical for cell growth and proliferation.[3]

This compound Mechanism of Action: Indirect AMPK Activation

Studies have shown that this compound is not a direct activator of AMPK.[3] Instead, it functions upstream by increasing the intracellular AMP:ATP ratio, which in turn leads to the phosphorylation and activation of AMPK.[3] Notably, this activation appears to be independent of the primary upstream kinases LKB1 and Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ).[5][6]

Signaling Pathway Diagram

Caption: this compound indirectly activates AMPK, leading to mTORC1 inhibition.

Quantitative Data Summary

The effects of this compound on AMPK activation and downstream cellular processes have been quantified in various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound in 3T3-L1 Preadipocytes

| Parameter | Concentration | Effect | Reference |

| Lipid Accumulation (IC50) | ~1.5 µM | Inhibition of adipocyte differentiation | [7] |

| AMPK Phosphorylation | 1-5 µM | Dose-dependent increase | [3] |

| ACC Phosphorylation | 1-5 µM | Dose-dependent increase | [3] |

| Cell Cycle Arrest (G1 Phase) | 5 µM | ~70% of cells arrested | [3] |

Table 2: In Vivo Efficacy of this compound in High-Fat Diet-Induced Obese Mice

| Parameter | Dosage | Duration | Effect | Reference |

| Body Weight | 5 mg/kg (oral) | 6 weeks | 16% reduction compared to vehicle | [2][6] |

| Plasma Triglycerides | 5 mg/kg (oral) | 6 weeks | 17.6% reduction | [6] |

| Plasma Cholesterol | 5 mg/kg (oral) | 6 weeks | 22.6% reduction | [6] |

| AMPK Activation (Liver & Adipose) | 5 mg/kg (oral) | 6 weeks | Increased phosphorylation | [5][6] |

Key Experimental Protocols

The following are detailed methodologies for key experiments to assess this compound's effects on the AMPK pathway.

Western Blot Analysis for Phosphorylated AMPK and ACC

This protocol is for detecting the phosphorylation status of AMPK and its substrate, Acetyl-CoA Carboxylase (ACC).

Materials:

-

Cells or tissue lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), total ACC, β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer. Determine protein concentration using a BCA assay.[8]

-

Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer, followed by heating at 95°C for 5 minutes.[8]

-

SDS-PAGE: Separate 20-30 µg of protein on a 10% SDS-polyacrylamide gel.[8]

-

Protein Transfer: Transfer proteins to a PVDF membrane.[8]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[8]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[8]

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Detection: Visualize protein bands using an ECL substrate and an imaging system.[8]

-

Stripping and Re-probing: Strip the membrane and re-probe for total proteins and a loading control for normalization.[8]

Experimental Workflow: Western Blot

Caption: Workflow for Western blot analysis of protein phosphorylation.

In Vitro AMPK Kinase Activity Assay (Non-Radioactive)

This assay measures the direct effect of compounds on the kinase activity of purified AMPK.

Materials:

-

Purified AMPK enzyme

-

AMPK substrate (e.g., SAMS peptide)

-

ATP

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Luminometer

Procedure:

-

Reaction Setup: In a 96-well plate, add purified AMPK, SAMS peptide, and this compound at various concentrations.[9]

-

Initiate Reaction: Start the kinase reaction by adding ATP.[9]

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[9]

-

Terminate Reaction and Detect ADP: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ kit instructions.[9]

-

Data Analysis: Calculate kinase activity and plot a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium (B1200493) iodide (PI) to stain DNA and analyze cell cycle distribution.

Materials:

-

Cell suspension

-

Cold 70% ethanol

-

Phosphate-buffered saline (PBS)

-

PI staining solution (with RNase A)

-

Flow cytometer

Procedure:

-

Cell Fixation: Harvest cells and fix them in cold 70% ethanol, adding it dropwise while vortexing. Incubate on ice for at least 30 minutes.[10][11]

-

Washing: Centrifuge the fixed cells and wash twice with PBS.[10][11]

-

Staining: Resuspend the cell pellet in PI/RNase A solution and incubate at room temperature for 5-10 minutes.[10]

-

Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events. Use software (e.g., ModFit LT) to model the cell cycle phases (G0/G1, S, G2/M).[12][13]

Measurement of Intracellular ADP:ATP Ratio

This protocol outlines a method to determine the cellular energy status.

Materials:

-

Cultured cells

-

ADP/ATP Ratio Assay Kit (e.g., Sigma-Aldrich MAK135)

-

Luminometer

Procedure:

-

Cell Lysis: Lyse cells to release ATP and ADP using the kit's working reagent.[14]

-

ATP Measurement: In the presence of luciferase and D-luciferin, the ATP in the lysate will produce a luminescent signal. Measure this initial luminescence (RLU A).[14]

-

ADP to ATP Conversion: Convert ADP in the lysate to ATP using the provided ADP enzyme.[14]

-

Total Nucleotide Measurement: Measure the luminescence again to get the total ATP concentration (initial ATP + converted ADP) (RLU B).[14]

-

Calculation: The ADP/ATP ratio is calculated based on the changes in luminescence readings.[14]

Logical Relationship: Assay Selection

Caption: Selecting the appropriate assay based on the research question.

Conclusion

This compound represents a promising therapeutic candidate that leverages the indirect activation of AMPK to exert its anti-cancer and anti-obesity effects.[3][5] Its mechanism of increasing the AMP:ATP ratio provides a distinct approach to AMPK activation.[3] The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar compounds targeting the AMPK pathway. The provided methodologies can be adapted to screen and characterize novel AMPK activators, contributing to the development of new treatments for metabolic diseases and cancer.

References

- 1. Small‑molecule this compound inhibits adipocyte differentiation via AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Reduces Body Weight, Improves Glycemic Control and Prevents Hepatic Steatosis in High Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound reduces body weight, improves glycemic control and prevents hepatic steatosis in high fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Reduces Body Weight, Improves Glycemic Control and Prevents Hepatic Steatosis in High Fat Diet-Induced Obese Mice | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 14. sigmaaldrich.com [sigmaaldrich.com]

The Biological Activity of COH-SR4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of the small molecule compound COH-SR4. It details its mechanism of action, impact on key cellular signaling pathways, and summarizes relevant quantitative data from published studies. This document also includes detailed experimental protocols for key assays and visual representations of signaling pathways and experimental workflows to support further research and development.

Core Concepts: Mechanism of Action

This compound is a novel compound, chemically identified as 1,3-bis(3,5-dichlorophenyl) urea, initially recognized for its anti-cancer properties.[1] Subsequent research has predominantly characterized it as a potent, indirect activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3] The activation of AMPK by this compound is not direct but is understood to occur through an increase in the cellular AMP:ATP ratio.[1] This positions this compound as a modulator of fundamental cellular metabolic processes, with significant implications for conditions such as obesity, metabolic syndrome, and cancer.[1][4]

The primary downstream consequence of AMPK activation by this compound is the inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[1][4] This inhibition is mediated through the AMPK-dependent phosphorylation of two key proteins: tuberous sclerosis complex 2 (TSC2) and regulatory-associated protein of mTOR (raptor).[1][3] The phosphorylation of these proteins effectively suppresses mTORC1 activity, leading to a cascade of downstream effects, including the inhibition of protein synthesis and cell cycle progression.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound's biological activity.

| Parameter | Value | Cell Line/Model | Source |

| In Vitro Activity | |||

| IC50 (Lipid Accumulation) | ~1.5 µM | 3T3-L1 | [5] |

| Parameter | Dosage | Animal Model | Duration | Key Outcomes | Source |

| In Vivo Activity | |||||

| Body Weight Reduction | 5 mg/kg | High-Fat Diet (HFD) Mice | 6 weeks | Significant reduction in body weight and epididymal fat mass; prevention of hyperlipidemia. | [2][4] |

| Glycemic Control | 5 mg/kg | High-Fat Diet (HFD) Mice | 6 weeks | Improved glycemic control. | [2][4] |

| Hepatic Steatosis | 5 mg/kg | High-Fat Diet (HFD) Mice | 6 weeks | Prevention of hepatic steatosis and decreased liver triglycerides. | [2][4] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the signaling cascade initiated by this compound, leading to the inhibition of adipogenesis and other metabolic effects.

This compound signaling cascade leading to metabolic regulation.

Experimental Workflow: In Vitro Adipogenesis Assay

The following diagram outlines the typical workflow for assessing the anti-adipogenic effects of this compound in a 3T3-L1 cell model.

Workflow for assessing this compound's anti-adipogenic effects.

Experimental Protocols

3T3-L1 Adipocyte Differentiation

This protocol details the induction of adipogenesis in 3T3-L1 preadipocytes and treatment with this compound.

Materials:

-

3T3-L1 preadipocytes

-

DMEM (high glucose)

-

Fetal Bovine Serum (FBS)

-

Calf Serum (CS)

-

Penicillin-Streptomycin

-

Insulin (B600854) solution (10 mg/mL)

-

Dexamethasone (1 mM)

-

3-isobutyl-1-methylxanthine (IBMX) (0.5 M)

-

This compound (dissolved in DMSO)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% CS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Induction of Differentiation:

-

Seed cells in appropriate culture plates and grow until two days post-confluent.

-

On Day 0, replace the medium with differentiation medium I (DMEM, 10% FBS, 1 µg/mL insulin, 1 µM dexamethasone, and 0.5 mM IBMX).

-

Treat cells with varying concentrations of this compound (e.g., 1-5 µM) or vehicle control (DMSO) during this induction phase.[5]

-

-

Maturation:

-

On Day 2, replace the medium with differentiation medium II (DMEM, 10% FBS, and 1 µg/mL insulin).

-

On Day 4, and every two days thereafter, replace the medium with DMEM containing 10% FBS.

-

-

Analysis:

-

Differentiation is typically complete by Day 7-10.

-

Assess lipid accumulation using Oil Red O staining and quantify triglyceride content.

-

Harvest cells for protein and RNA analysis via Western blotting and qPCR, respectively.

-

Western Blot Analysis

This protocol outlines the detection of protein expression and phosphorylation status following this compound treatment.

Materials:

-

Treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-ACC, anti-ACC, anti-PPARγ, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Cell Cycle Analysis

This protocol describes the assessment of cell cycle distribution in response to this compound treatment using flow cytometry.

Materials:

-

Treated and control cells

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvest and Fixation:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate on ice or at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data and analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.

-

In Vivo High-Fat Diet Mouse Model

This protocol provides a framework for evaluating the in vivo efficacy of this compound in a diet-induced obesity model.[2][4][6]

Animals and Diet:

-

Male C57BL/6J mice.

-

Standard low-fat diet (LFD) and a high-fat diet (HFD).

Procedure:

-

Induction of Obesity:

-

Feed mice with an HFD for a specified period (e.g., 6-8 weeks) to induce obesity. A control group is maintained on an LFD.

-

-

This compound Administration:

-

Monitoring and Analysis:

-

Monitor body weight, food intake, and other relevant physiological parameters regularly.

-

Perform glucose and insulin tolerance tests to assess metabolic function.

-

At the end of the study, collect blood for analysis of plasma lipids and hormones.

-

Harvest tissues (e.g., liver, adipose tissue) for histological analysis (e.g., H&E staining, Oil Red O staining) and molecular analysis (Western blotting, qPCR).

-

Conclusion

This compound is a promising small molecule with significant biological activity centered on the indirect activation of AMPK and subsequent inhibition of the mTORC1 signaling pathway. The data presented in this guide highlight its potential as a therapeutic agent for metabolic disorders, including obesity and hepatic steatosis. The provided experimental protocols and visual aids are intended to facilitate further investigation into the multifaceted effects of this compound. As with any research, it is crucial to optimize these protocols for specific experimental conditions and to consult the original source literature for comprehensive details.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. This compound Reduces Body Weight, Improves Glycemic Control and Prevents Hepatic Steatosis in High Fat Diet-Induced Obese Mice | PLOS One [journals.plos.org]

- 3. Small‑molecule this compound inhibits adipocyte differentiation via AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound reduces body weight, improves glycemic control and prevents hepatic steatosis in high fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound Reduces Body Weight, Improves Glycemic Control and Prevents Hepatic Steatosis in High Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Small Molecule COH-SR4: A Potent Modulator of Lipid Metabolism via AMPK Activation

For Immediate Release

CITY OF HOPE, Calif. – Researchers and drug development professionals now have access to an in-depth technical guide on the small molecule COH-SR4 and its significant impact on lipid metabolism. This document synthesizes key findings from preclinical studies, presenting quantitative data, detailed experimental protocols, and visualized signaling pathways to provide a comprehensive understanding of this compound's mechanism of action. The primary mode of action for this compound is the indirect activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. This activation triggers a cascade of downstream effects, leading to the inhibition of adipogenesis and a reduction in lipid accumulation.

Quantitative Impact on Lipid Metabolism

This compound has demonstrated significant, dose-dependent effects on key markers of lipid metabolism in both cellular and animal models. In vitro studies using 3T3-L1 preadipocyte cells and in vivo studies in high-fat diet-induced obese mice have provided robust quantitative data on the compound's efficacy.

In Vitro Efficacy of this compound in 3T3-L1 Adipocytes

Treatment of 3T3-L1 preadipocytes with this compound during differentiation resulted in a potent inhibition of lipid accumulation. The compound was found to have an IC50 of approximately 1.5 µM for the inhibition of lipid accumulation[1]. Furthermore, this compound dose-dependently decreased the protein levels of key transcription factors and enzymes involved in adipogenesis and fatty acid synthesis.

| Protein Target | Concentration of this compound | Observed Effect |

| PPARγ | Dose-dependent | Decreased protein levels[1][2] |

| C/EBPα | Dose-dependent | Decreased protein levels[1][2] |

| SREBP1 | Dose-dependent | Decreased protein levels[1][2] |

| FAS | Dose-dependent | Decreased protein levels[1][2] |

| aP2 | Dose-dependent | Decreased protein levels[1][2] |

| ACL | Dose-dependent | Decreased protein levels[1][2] |

| ACC | Dose-dependent | Decreased protein levels[1][2] |

In Vivo Efficacy of this compound in High-Fat Diet-Induced Obese Mice

Oral administration of this compound at a dose of 5 mg/kg of body weight for six weeks in mice fed a high-fat diet resulted in significant metabolic improvements without affecting food intake. These improvements included a reduction in body weight and prevention of hyperlipidemia[3]. Gene expression analysis in the liver of these mice revealed a significant suppression of key lipogenic and cholesterogenic genes.

| Gene Target | Treatment | Observed Effect |

| Srebf1 (SREBP-1c) | 5 mg/kg this compound | Significantly suppressed mRNA expression[3] |

| Acaca (ACC) | 5 mg/kg this compound | Significantly suppressed mRNA expression[3] |

| Pparg (PPARγ) | 5 mg/kg this compound | Significantly suppressed mRNA expression[3] |

| Fasn (FAS) | 5 mg/kg this compound | Significantly suppressed mRNA expression[3] |

| Scd1 | 5 mg/kg this compound | Significantly suppressed mRNA expression[3] |

| Cpt1a | 5 mg/kg this compound | Significantly suppressed mRNA expression[3] |

| Hmgcr | 5 mg/kg this compound | Significantly suppressed mRNA expression[3] |

Core Signaling Pathway of this compound

This compound's effects on lipid metabolism are primarily mediated through the activation of AMPK. This activation leads to the modulation of the mTORC1 signaling pathway and the subsequent downregulation of lipogenic gene expression.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effects on lipid metabolism.

3T3-L1 Cell Culture and Adipocyte Differentiation

This protocol outlines the process for inducing adipogenesis in 3T3-L1 cells, a standard model for studying fat cell development.

Western Blot Analysis

Western blotting was employed to quantify the changes in protein levels of key adipogenic and lipogenic markers in response to this compound treatment.

Protocol:

-

Cell Lysis: Differentiated 3T3-L1 cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Electrotransfer: Proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane was incubated with primary antibodies against target proteins (e.g., PPARγ, SREBP1, p-AMPK, total AMPK) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Real-Time RT-PCR for Gene Expression Analysis

To assess the impact of this compound on the transcription of genes involved in lipid metabolism, quantitative real-time reverse transcription PCR was performed.

Protocol:

-

RNA Extraction: Total RNA was isolated from liver tissue or 3T3-L1 cells using TRIzol reagent according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) primers.

-

Real-Time PCR: Quantitative PCR was performed using a real-time PCR system with SYBR Green master mix and gene-specific primers for targets such as Srebf1, Acaca, Fasn, and a housekeeping gene (e.g., β-actin) for normalization.

-

Data Analysis: The relative gene expression was calculated using the comparative Ct (ΔΔCt) method.

This comprehensive guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the therapeutic potential of this compound in metabolic disorders characterized by dysregulated lipid metabolism. The consistent and robust data from both in vitro and in vivo studies underscore the compound's promise as a novel AMPK activator.

References

The Core of AMPK Activation: A Technical Guide to the Structural Analogs of COH-SR4

For Researchers, Scientists, and Drug Development Professionals

Abstract

COH-SR4, chemically identified as 1,3-bis(3,5-dichlorophenyl)urea, has emerged as a significant small molecule activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Its potent anti-cancer and anti-adipogenic properties have spurred interest in the development of structural analogs with enhanced efficacy, selectivity, and pharmacological profiles. This technical guide provides an in-depth analysis of the core structure of this compound, its known structural analogs from the diarylurea class, and the associated quantitative biological data. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are presented to facilitate further research and development in this promising area of medicinal chemistry.

Introduction: this compound and the Therapeutic Potential of AMPK Activation

This compound is a novel investigational compound recognized for its anti-cancer and anti-adipogenic activities.[1][2] These effects are largely attributed to its ability to indirectly activate AMPK, a crucial cellular energy sensor.[3][4] Activated AMPK orchestrates a metabolic shift, inhibiting anabolic processes like protein and lipid synthesis while promoting catabolic pathways to restore cellular ATP levels. This mechanism makes AMPK an attractive therapeutic target for metabolic diseases and cancer.[5] The diarylurea scaffold of this compound serves as a foundation for the design of new AMPK activators.

The Diarylurea Scaffold: Structural Analogs of this compound

The core structure of this compound is a 1,3-disubstituted urea (B33335) with dichlorophenyl groups. Research into related diarylurea compounds has identified several structural analogs that also exhibit AMPK activation and anti-proliferative effects. Modifications to the phenyl rings, including the number and position of halogen substituents, have been explored to delineate structure-activity relationships (SAR).

Key Structural Analogs

A notable example of a structurally related compound is FND-4b, 1-(3-chloro-4-((trifluoromethyl)thio)phenyl)-3-(4-(trifluoromethoxy)phenyl)urea, which has been investigated for its effects on breast cancer cells.[6] While not a direct derivative, its diarylurea core and demonstrated AMPK activation make it a relevant analog for comparative studies. Other fluorinated N,N'-diarylureas have also been identified as potent AMPK activators.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its structural analogs, focusing on their anti-proliferative and AMPK-activating properties.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | 3T3-L1 (adipocytes) | Lipid Accumulation | ~1.5 | [4] |

| This compound | Various Lung Cancer Cell Lines | Growth Inhibition | Data available in source | [8] |

| FND-4b | Colorectal Cancer Cells | Growth Inhibition & Apoptosis Induction | Concentration-dependent effects noted | [6] |

| FND-4b | MCF-7, MDA-MB-231, HCC-1806 (Breast Cancer) | AMPK Activation | ~5 | [6] |

| Urea-3,4-diCl | LS174T (Colon Cancer) | AMPK Activation | 3 | [7] |

Table 1: Biological Activity of this compound and Structural Analogs

Experimental Protocols

Synthesis of this compound (1,3-bis(3,5-dichlorophenyl)urea)

Materials:

-

3,5-dichlorophenyl isocyanate

-

Nitrogen gas

Procedure:

-

A solution of 3,5-dichloroaniline (1.00g, 6.33 mmol) in dichloromethane (15 mL) is prepared under a nitrogen atmosphere.

-

3,5-dichlorophenyl isocyanate (1.21g, 6.17 mmol) is added portion-wise to the stirring solution.

-

The reaction mixture is stirred at ambient temperature for 19 hours.

-

The resulting precipitate is collected by filtration.

-

The filter cake is washed with dichloromethane (2 x 10 mL).

-

The solid is dried in-vacuo to yield 1,3-bis(3,5-dichlorophenyl)urea as a white crystalline solid.[8]

Cell Viability Assay (MTT Assay)

Materials:

-

Cancer cell lines of interest

-

Complete growth medium

-

This compound or analog solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The medium is replaced with fresh medium containing various concentrations of the test compound or vehicle control.

-

Cells are incubated for a specified period (e.g., 48 hours).

-

MTT solution is added to each well and incubated for 2-4 hours to allow for formazan (B1609692) crystal formation.

-

The medium is removed, and the formazan crystals are dissolved in a solubilization buffer.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The IC50 value is calculated from the dose-response curve.[8]

Western Blot Analysis for AMPK Activation

Materials:

-

Cell lysates from treated and untreated cells

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AMPKα (Thr172), anti-AMPKα)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cells are treated with the test compound for the desired time.

-

Cells are lysed, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with the primary antibody overnight at 4°C.

-

The membrane is washed and incubated with the HRP-conjugated secondary antibody.

-

The signal is detected using a chemiluminescent substrate and an imaging system.[6][9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for its evaluation.

Caption: this compound signaling pathway leading to AMPK activation.

Caption: General workflow for the evaluation of this compound analogs.

Conclusion and Future Directions

This compound and its structural analogs represent a promising class of compounds for the therapeutic activation of AMPK. The diarylurea scaffold is a versatile platform for further chemical modification to improve potency, selectivity, and pharmacokinetic properties. Future research should focus on expanding the library of analogs and conducting comprehensive structure-activity relationship studies. Elucidating the precise binding site and mechanism of action of these indirect AMPK activators will be crucial for rational drug design. The development of more potent and specific diarylurea-based AMPK activators holds significant potential for the treatment of cancer and metabolic disorders.

References

- 1. Novel compound 1,3-bis (3,5-dichlorophenyl) urea inhibits lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound reduces body weight, improves glycemic control and prevents hepatic steatosis in high fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small‑molecule this compound inhibits adipocyte differentiation via AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. This compound Reduces Body Weight, Improves Glycemic Control and Prevents Hepatic Steatosis in High Fat Diet-Induced Obese Mice | PLOS One [journals.plos.org]

- 6. Induction of AMPK activation by N,N’-diarylurea FND-4b decreases growth and increases apoptosis in triple negative and estrogen-receptor positive breast cancers | PLOS One [journals.plos.org]

- 7. Fluorinated N, N’-Diarylureas as AMPK Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

COH-SR4: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

COH-SR4, chemically identified as 1,3-bis(3,5-dichlorophenyl) urea (B33335), is a novel small molecule initially investigated for its anti-cancer properties. Subsequent research has revealed its potent anti-adipogenic and metabolic regulatory effects, primarily through the indirect activation of AMP-activated protein kinase (AMPK). This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological mechanism of action of this compound. It includes detailed experimental protocols for key assays, a summary of quantitative data, and a visualization of the primary signaling pathway affected by the compound. This document is intended to serve as a valuable resource for researchers in the fields of oncology, metabolic diseases, and drug discovery.

Discovery and Background

This compound was identified during a screening of small molecules for anti-glycation and anti-inflammatory effects.[1] While initially recognized for its anti-proliferative activities in various cancer cell lines, further investigation revealed its significant impact on cellular metabolism.[2][3] Notably, this compound has been shown to inhibit the differentiation of preadipocytes and to have beneficial effects on metabolic parameters in in vivo models of obesity.[1][4] The compound exerts its biological effects without causing cytotoxicity in non-cancerous cells like 3T3-L1 preadipocytes.[5]

Chemical Synthesis of this compound

The synthesis of this compound (1,3-bis(3,5-dichlorophenyl) urea) is a straightforward process involving the reaction of 3,5-dichloroaniline (B42879) with 3,5-dichlorophenyl isocyanate.[6]

Synthesis Protocol

Materials:

-

3,5-dichloroaniline

-

3,5-dichlorophenyl isocyanate

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, dissolve 3,5-dichloroaniline (1.00g, 6.33 mmol) in dichloromethane (15 mL).

-

To the stirring solution, add 3,5-dichlorophenyl isocyanate (1.21g, 6.17 mmol) portion-wise.

-

Allow the reaction to stir at ambient temperature for 19 hours.

-

After the reaction is complete, filter the mixture to collect the precipitate.

-

Wash the collected solid with dichloromethane (2 x 10 mL).

-

Dry the solid product in vacuo to yield 1,3-bis(3,5-dichlorophenyl) urea as a white crystalline solid.[6]

Expected Yield: Approximately 82% (1.78g).[6]

Characterization Data

-

¹H-NMR (400 MHz, DMSO-d6): δ 9.35 (s, 2H), 7.53 (d, J = 1.8 Hz, 4H), 7.17 (t, J = 1.8 Hz, 3H)[6]

-

¹³C-NMR (100 MHz, DMSO-d6): δ 152.0, 141.8, 134.1, 121.3, 116.7[6]

-

HRMS-ESI (m/z): 348.9278 (100%), 346.9310 (73%), 350.9255 (48%)[6]

Mechanism of Action

The primary mechanism of action of this compound is the indirect activation of AMP-activated protein kinase (AMPK).[5] This activation is not dependent on the upstream kinases LKB1 and CaMKKβ.[4][7] It is hypothesized that this compound may act as a mitochondrial uncoupler, leading to an increase in the AMP:ATP ratio, which in turn activates AMPK.[1]

Activated AMPK then phosphorylates downstream targets, including tuberous sclerosis complex 2 (TSC2) and raptor, a component of the mTORC1 complex.[5][8] This leads to the inhibition of the mTORC1 signaling pathway, which is a key regulator of protein synthesis, cell growth, and proliferation.[8] The inhibition of mTORC1 results in decreased phosphorylation of its downstream effectors, p70S6K and 4E-BP1.[5][8]

The activation of AMPK and subsequent inhibition of mTORC1 by this compound leads to cell cycle arrest at the G1/S phase transition and inhibition of mitotic clonal expansion, which is a critical step in the early phase of adipocyte differentiation.[5]

Quantitative Data

The following tables summarize the quantitative data regarding the effects of this compound from various studies.

| Parameter | Cell Line/Model | Value | Reference |

| IC₅₀ (Lipid Accumulation) | 3T3-L1 | ~1.5 µM | [1] |

| In Vivo Dosage | C57BL/J6 mice | 5 mg/kg body weight | [4] |

Table 1: Potency and Dosage of this compound

| Cell Line | IC₅₀ (48h) |

| A549 (Lung) | 2.1 µM |

| H358 (Lung) | 2.3 µM |

| H460 (Lung) | 2.8 µM |

| H522 (Lung) | 3.1 µM |

| HOP-62 (Lung) | 3.5 µM |

| HOP-92 (Lung) | 3.9 µM |

Table 2: In Vitro Anti-proliferative Activity of this compound in Lung Cancer Cell Lines[6]

Experimental Protocols

Western Blot Analysis

Objective: To detect the phosphorylation and total protein levels of key signaling molecules in the AMPK/mTOR pathway.

Materials:

-

Cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., phospho-AMPK, total AMPK, phospho-ACC, total ACC, phospho-raptor, phospho-TSC2, phospho-p70S6K, phospho-4E-BP1, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates and determine protein concentration.

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Adipocyte Differentiation and Oil Red O Staining

Objective: To assess the effect of this compound on the differentiation of preadipocytes into adipocytes.

Materials:

-

3T3-L1 preadipocytes

-

Differentiation medium (DM): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin

-

This compound

-

Oil Red O staining solution

-

Formalin

-

60% isopropanol

Procedure:

-

Culture 3T3-L1 preadipocytes to two days post-confluence.

-

Induce differentiation by replacing the culture medium with DM containing various concentrations of this compound or vehicle control (DMSO).

-

Replenish the medium with fresh DM and this compound every two days.

-

After 7 days of differentiation, wash the cells with PBS and fix with 10% formalin for 1 hour.

-

Wash the cells with water and then with 60% isopropanol.

-

Stain the cells with Oil Red O solution for at least 1 hour to visualize lipid droplets.

-

Wash the cells with water and visualize under a microscope.

Intracellular Triglyceride Content Assay

Objective: To quantify the amount of intracellular lipid accumulation.

Materials:

-

Differentiated 3T3-L1 adipocytes (as in 5.2)

-

Triglyceride quantification kit (e.g., AdipoRed)

Procedure:

-

Differentiate 3T3-L1 cells in the presence of this compound as described above.

-

On day 7, lyse the cells according to the kit manufacturer's instructions.

-

Measure the triglyceride content using the provided reagents and a spectrophotometer or fluorometer.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

-

3T3-L1 preadipocytes

-

This compound

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Treat 3T3-L1 cells with this compound for the desired time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol.

-

Wash the fixed cells and resuspend in PI staining solution containing RNase.

-

Incubate in the dark for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Signaling Pathway and Workflow Visualizations

Caption: this compound signaling pathway.

Caption: Experimental workflow for adipogenesis inhibition.

Conclusion

This compound is a promising small molecule with a well-defined synthesis and a clear mechanism of action centered on the activation of the AMPK signaling pathway. Its ability to inhibit adipogenesis and its anti-proliferative effects in cancer cells make it a valuable tool for research in metabolic diseases and oncology. The detailed protocols and data presented in this guide provide a solid foundation for further investigation and development of this compound and related compounds as potential therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Novel compound 1,3-bis (3,5-dichlorophenyl) urea inhibits lung cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Reduces Body Weight, Improves Glycemic Control and Prevents Hepatic Steatosis in High Fat Diet-Induced Obese Mice | PLOS One [journals.plos.org]

- 5. Small‑molecule this compound inhibits adipocyte differentiation via AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound reduces body weight, improves glycemic control and prevents hepatic steatosis in high fat diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

In Vitro Effects of COH-SR4 on 3T3-L1 Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the in vitro effects of COH-SR4, a novel small molecule, on the differentiation and signaling pathways of 3T3-L1 preadipocyte cells. This compound has been identified as a potent inhibitor of adipogenesis, primarily through the activation of AMP-activated protein kinase (AMPK) and subsequent modulation of the mTORC1 signaling pathway. This document provides a comprehensive overview of the experimental protocols used to elucidate these effects, presents the quantitative data in structured tables, and visualizes the key molecular pathways and experimental workflows using Graphviz diagrams. The findings suggest that this compound holds potential as a therapeutic candidate for obesity and related metabolic disorders.

Introduction

Obesity is a significant global health issue characterized by excessive adipose tissue accumulation, which increases the risk of developing metabolic syndromes such as type 2 diabetes and cardiovascular diseases. The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, is a well-established in vitro model for studying adipogenesis, the process by which preadipocytes differentiate into mature, lipid-laden adipocytes.[1][2] Understanding the molecular mechanisms that regulate adipocyte differentiation is crucial for the development of novel anti-obesity therapeutics.

This compound is a small molecule that has demonstrated anti-adipogenic properties in 3T3-L1 cells.[3] This guide summarizes the key findings of in vitro studies, focusing on the dose-dependent inhibitory effects of this compound on lipid accumulation, its influence on the cell cycle, and its mechanism of action through the AMPK/mTORC1 signaling cascade.

Experimental Protocols

Cell Culture and Differentiation of 3T3-L1 Preadipocytes

3T3-L1 preadipocytes are cultured to confluence in a standard growth medium. Two days post-confluence (Day 0), differentiation is induced using a differentiation medium (DM) cocktail.[4]

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Differentiation Induction (Days 0-2): Growth medium supplemented with a differentiation cocktail typically containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.[5][6]

-

Differentiation Maintenance (After Day 2): The medium is replaced every two days with DMEM containing 10% FBS and 10 µg/mL insulin.[5]

This compound Treatment

This compound, dissolved in DMSO (vehicle control), is added to the culture medium at various concentrations (e.g., 1-5 µM) during different phases of differentiation to assess its effects.[3] The most significant inhibitory effects are observed when this compound is present during the early phase of differentiation (days 0-2).[3][7]

Oil Red O Staining for Lipid Accumulation

To visualize and quantify lipid accumulation, a hallmark of adipocyte differentiation, Oil Red O staining is performed.

-

On day 7 of differentiation, cells are washed with Phosphate-Buffered Saline (PBS).

-

Cells are fixed with 10% formalin for at least 1 hour.

-

After washing with water, cells are stained with Oil Red O solution for 10-15 minutes.

-

Stained lipid droplets are visualized by phase-contrast microscopy.

-

For quantification, the stain is eluted with isopropanol, and the absorbance is measured.

Quantitative Analysis of Intracellular Triglyceride Content

Intracellular triglyceride levels are measured using commercially available kits, such as the AdipoRed assay kit, as a quantitative measure of lipid accumulation.[4]

Western Blot Analysis

Western blotting is used to determine the protein expression levels of key adipogenic transcription factors and signaling molecules.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose membrane.

-

Membranes are immunoblotted with primary antibodies against proteins of interest (e.g., PPARγ, C/EBPα, SREBP1, FAS, aP2, p-AMPK, AMPK, p-mTOR, mTOR).[3][4]

-

Blots are then incubated with secondary antibodies, and protein bands are visualized.

Cell Cycle Analysis by Flow Cytometry

To determine the effect of this compound on the cell cycle, specifically mitotic clonal expansion (MCE), flow cytometry is employed.

-

3T3-L1 cells are treated with this compound for 24 hours during the induction of differentiation.

-

Cells are harvested, fixed, and stained with a DNA-intercalating dye such as Propidium Iodide (PI).

-

The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

Data Presentation

Effect of this compound on Lipid Accumulation

This compound inhibits lipid accumulation in 3T3-L1 adipocytes in a dose-dependent manner, with an estimated IC50 of approximately 1.5 µM.[3][4] Treatment with 3 µM or 5 µM this compound almost completely blocks the formation of lipid droplets.[3]

| This compound Concentration (µM) | Inhibition of Lipid Accumulation (Relative to Control) |

| 1 | Moderate Inhibition |

| 3 | Strong Inhibition |

| 5 | Near-Complete Inhibition |

Effect of this compound on Adipogenic Protein Expression

Treatment with this compound leads to a dose-dependent decrease in the protein levels of key transcription factors and enzymes involved in adipogenesis and lipogenesis.[3][4]

| Protein | Function | Effect of this compound Treatment |

| PPARγ | Master regulator of adipogenesis | Downregulated[3][4] |

| C/EBPα | Key adipogenic transcription factor | Downregulated[3][4] |

| SREBP1 | Regulates lipogenesis | Downregulated[3][4] |

| FAS | Fatty Acid Synthase | Downregulated[3][4] |

| aP2 (FABP4) | Fatty acid binding protein | Downregulated[3][4] |

| ACC | Acetyl-CoA Carboxylase | Downregulated[4] |

| ACL | ATP Citrate Lyase | Downregulated[4] |

Effect of this compound on Cell Cycle Progression

This compound treatment during the early phase of differentiation induces cell cycle arrest at the G1/S transition, thereby inhibiting mitotic clonal expansion, a critical step for adipogenesis.[3][7]

| Cell Cycle Phase | Effect of this compound Treatment |

| G0/G1 | Increased percentage of cells |

| S | Decreased percentage of cells |

| G2/M | No significant change |

Effect of this compound on AMPK and mTORC1 Signaling

This compound indirectly activates AMPK, leading to the phosphorylation of its downstream targets and the inhibition of the mTORC1 signaling pathway.[3][7]

| Protein | Effect of this compound Treatment |

| p-AMPK | Increased phosphorylation (Activation)[3][4] |

| p-Raptor | Increased phosphorylation[3][7] |

| p-TSC2 | Increased phosphorylation[3][7] |

| p-S6K | Decreased phosphorylation (Inhibition)[3][7] |

| p-4E-BP1 | Decreased phosphorylation (Inhibition)[3][7] |

Mandatory Visualizations

Experimental Workflow for Studying this compound Effects

Caption: Workflow of this compound treatment and analysis in 3T3-L1 cells.

Signaling Pathway of this compound in 3T3-L1 Preadipocytes

Caption: this compound inhibits adipogenesis via the AMPK/mTORC1 pathway.

Conclusion

The small molecule this compound effectively inhibits the differentiation of 3T3-L1 preadipocytes into mature adipocytes.[3] Its mechanism of action involves the indirect activation of AMPK, which subsequently inhibits the mTORC1 signaling pathway, a key regulator of protein synthesis and cell growth.[3][7] This leads to cell cycle arrest at the G1/S phase, preventing mitotic clonal expansion, and the downregulation of critical adipogenic transcription factors and lipogenic proteins.[3][7] These findings highlight this compound as a promising pharmacological agent for further investigation in the context of obesity and related metabolic diseases. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in this area of study.

References

- 1. 3T3-L1 Cell Line: A Key to Understanding Obesity [cytion.com]

- 2. 3T3-L1 - Wikipedia [en.wikipedia.org]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. researchgate.net [researchgate.net]

- 5. Investigation of 3T3-L1 Cell Differentiation to Adipocyte, Affected by Aqueous Seed Extract of Phoenix Dactylifera L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterizing 3T3-L1 MBX Adipocyte Cell Differentiation Maintained with Fatty Acids as an In Vitro Model to Study the Effects of Obesity [mdpi.com]

- 7. Small‑molecule this compound inhibits adipocyte differentiation via AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

COH-SR4: A Novel AMPK Activator for the Treatment of Obesity

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Obesity, a global pandemic, is a significant risk factor for a myriad of metabolic diseases, including type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease. The complex pathophysiology of obesity necessitates the development of novel therapeutic agents that can effectively target key metabolic pathways. COH-SR4 has emerged as a promising investigational compound with potent anti-obesity and anti-adipogenic properties. This technical guide provides a comprehensive overview of the core scientific data and experimental protocols related to this compound, with a focus on its mechanism of action as an AMP-activated protein kinase (AMPK) activator. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for obesity and related metabolic disorders.

Introduction

This compound is a novel small molecule that has demonstrated significant anti-cancer and anti-adipogenic effects in preclinical studies.[1][2] Its primary mechanism of action is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][3][4][5] Activation of AMPK in peripheral tissues such as the liver and adipose tissue leads to a switch from anabolic to catabolic pathways, resulting in increased fatty acid oxidation and decreased lipogenesis. This guide details the in vitro and in vivo evidence supporting the potential of this compound as an anti-obesity agent.

Mechanism of Action

This compound exerts its anti-obesity effects primarily through the activation of AMPK.[1][6] In vitro studies have shown that this compound activates AMPK in a manner independent of the upstream kinases LKB1 and CaMKKβ.[1][6] Activated AMPK then phosphorylates and inactivates key enzymes involved in lipid synthesis, such as acetyl-CoA carboxylase (ACC).[1]

Furthermore, AMPK activation by this compound leads to the inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway.[3][4][7] This inhibition is mediated by the phosphorylation of raptor and tuberous sclerosis complex 2 (TSC2).[3][4][5] The downstream effects of mTORC1 inhibition include a reduction in protein synthesis and the suppression of adipogenesis-related transcription factors.[3][4]

While direct evidence is pending, the activation of AMPK by this compound may also indirectly lead to the suppression of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway, which is implicated in inflammation and adipocyte function.[1]

Signaling Pathway Diagram

Caption: Proposed signaling pathway of this compound in adipocytes and hepatocytes.

In Vivo Efficacy

The anti-obesity effects of this compound have been demonstrated in a high-fat diet (HFD)-induced obese mouse model.[1][2][6][8]

Quantitative Data Summary

| Parameter | Vehicle (HFD) | This compound (5 mg/kg, HFD) | % Change vs. Vehicle | p-value | Reference |

| Body Weight | Increase | Significant Reduction | - | <0.01 | [1] |

| Epididymal Fat Mass | Increased | Marked Decrease | - | <0.01 | [1] |

| Plasma Triglycerides | Elevated | Significantly Lowered | -17.6% | <0.05 | [1][6] |

| Plasma Cholesterol | Elevated | Significantly Lowered | -22.6% | <0.01 | [1][6] |

| Plasma Glucose | 11.5 ± 0.4 mM | 10.0 ± 0.3 mM | -13% | <0.01 | [1] |

| Plasma Insulin | Elevated | Significantly Reduced | - | <0.01 | [1] |

| Liver Triglycerides | Increased | Decreased | - | - | [1] |

In Vitro Anti-Adipogenic Activity

This compound has been shown to inhibit adipocyte differentiation in 3T3-L1 cells.[3][4][5]

Quantitative Data Summary

| Assay | Endpoint | This compound Concentration | Result | Reference |

| 3T3-L1 Adipocyte Differentiation | Lipid Accumulation | Dose-dependent | IC50 of ~1.5 µM | [7] |

| 3T3-L1 Cell Cycle | Mitotic Clonal Expansion | - | Inhibition at G1/S phase transition | [3][4] |

| Gene Expression | Adipogenesis-related transcription factors and lipogenic proteins | Dose-dependent | Downregulation | [3][4][5] |

Experimental Protocols

High-Fat Diet-Induced Obese Mouse Model

-

Animal Model: Male C57BL/6J mice.[1]

-

Diet: High-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 6 weeks) to induce obesity.[1]

-

Treatment: Oral administration of this compound (e.g., 5 mg/kg body weight) or vehicle daily for the treatment period.[1][6][8]

-

Parameters Measured: Body weight, food intake, fat mass (epididymal, etc.), plasma levels of glucose, insulin, triglycerides, and cholesterol.[1] Liver triglycerides and histology (H&E staining) for hepatic steatosis.[1]

-

Molecular Analysis: Western blotting of liver and adipose tissue lysates to measure phosphorylation of AMPK and ACC.[1] Real-time PCR to analyze the expression of genes involved in lipogenesis and gluconeogenesis.[1]

Experimental Workflow Diagram

Caption: Workflow for evaluating this compound in a high-fat diet-induced obese mouse model.

3T3-L1 Adipocyte Differentiation Assay

-

Cell Line: 3T3-L1 preadipocytes.[3]

-

Differentiation Induction: Confluent cells are treated with a differentiation cocktail typically containing isobutylmethylxanthine (IBMX), dexamethasone, and insulin.

-

Treatment: Cells are treated with various concentrations of this compound or vehicle (DMSO) during the differentiation period.[7]

-

Analysis of Lipid Accumulation: On a specified day (e.g., day 7), cells are stained with Oil Red O to visualize lipid droplets.[7] For quantitative analysis, intracellular triglycerides can be measured using a commercial kit.[7]

-

Cell Cycle Analysis: To assess the effect on mitotic clonal expansion, cells are collected at an early time point (e.g., 24 hours post-induction), stained with propidium (B1200493) iodide, and analyzed by flow cytometry.[4]

-

Protein Expression Analysis: Western blotting is used to determine the protein levels of key adipogenesis-related transcription factors (e.g., PPARγ, C/EBPα) and lipogenic enzymes.[3][4][7]

Drug Development Considerations

This compound represents a promising therapeutic candidate for obesity and related metabolic disorders.[1][3][4] Its mechanism of action, centered on the activation of the well-validated therapeutic target AMPK, provides a strong rationale for further development. Future studies should focus on comprehensive preclinical toxicology and pharmacokinetic profiling to enable its progression into clinical trials. The potential for synergistic effects with other anti-diabetic or anti-obesity agents also warrants investigation.

Conclusion

The available preclinical data strongly support the potential of this compound as a novel anti-obesity agent. Its ability to activate AMPK and subsequently inhibit lipogenesis and adipocyte differentiation provides a solid mechanistic foundation for its observed in vivo efficacy. The detailed experimental protocols and quantitative data summarized in this guide offer a valuable resource for the scientific community to further explore and advance the therapeutic development of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Reduces Body Weight, Improves Glycemic Control and Prevents Hepatic Steatosis in High Fat Diet-Induced Obese Mice | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Small‑molecule this compound inhibits adipocyte differentiation via AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chronic Activation of γ2 AMPK Induces Obesity and Reduces β Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Role of COH-SR4 in Metabolic Syndrome Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic syndrome is a constellation of conditions, including obesity, insulin (B600854) resistance, dyslipidemia, and non-alcoholic fatty liver disease (NAFLD), that collectively increase the risk of cardiovascular disease and type 2 diabetes.[1][2] The search for novel therapeutic agents to combat this growing epidemic is a critical area of research.[3] COH-SR4, a novel small-molecule compound, has emerged as a promising candidate due to its potent anti-adipogenic and metabolic regulatory properties.[4][5] This technical guide provides an in-depth overview of the research surrounding this compound's role in metabolic syndrome, focusing on its mechanism of action, key experimental findings, and relevant protocols for researchers in the field.

Introduction to this compound

This compound, with the chemical structure 1,3-bis(3,5-dichlorophenyl) urea, was initially identified for its anti-cancer properties.[5][6] Subsequent research has revealed its significant effects on metabolic pathways, positioning it as a molecule of interest for treating obesity and related metabolic disorders.[4][7] Studies have demonstrated that this compound exerts its metabolic benefits primarily through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][6]

Mechanism of Action: AMPK Activation

This compound is a potent activator of AMPK in various cell types, including liver, adipose, and cancer cells.[4][5] Its mechanism of activation is indirect and notably independent of the canonical upstream kinases, Liver Kinase B1 (LKB1) and Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ).[4] This distinct activation mechanism suggests a novel interaction with the AMPK pathway. Activation of AMPK by this compound initiates a cascade of downstream signaling events that collectively contribute to improved metabolic health.

Signaling Pathway

The primary signaling pathway modulated by this compound is the AMPK/mTORC1 axis.[5] Upon activation by this compound, AMPK phosphorylates and activates tuberous sclerosis complex 2 (TSC2) and phosphorylates raptor, a key component of the mTORC1 complex.[5][7] This leads to the inhibition of mTORC1, a master regulator of cell growth and protein synthesis.[5] The downstream effects include decreased phosphorylation of p70 kDa ribosomal protein S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell cycle progression.[5][7]

Figure 1. this compound signaling pathway via AMPK activation.

Preclinical Efficacy in Metabolic Syndrome Models

The therapeutic potential of this compound has been evaluated in both in vitro and in vivo models of metabolic syndrome, demonstrating significant beneficial effects on obesity, dyslipidemia, insulin resistance, and hepatic steatosis.

In Vivo Studies in High-Fat Diet-Induced Obese Mice